
Copper;yttrium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper-yttrium compounds are intermetallic compounds formed by the combination of copper and yttrium. These compounds exhibit unique properties due to the interaction between copper, a transition metal, and yttrium, a rare earth element. Copper-yttrium compounds are known for their high-temperature stability, mechanical strength, and corrosion resistance, making them valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper-yttrium compounds can be synthesized through various methods, including electrochemical reduction, high-energy ball milling, and no-current diffusion saturation. One common method involves the electrochemical reduction of yttrium ions on a copper substrate in a molten salt medium, such as an equimolar yttrium chloride-containing NaCl-KCl melt . Another method is high-energy ball milling, where elemental copper and yttrium are mechanically alloyed, followed by heat treatment in an oxygen-rich atmosphere .
Industrial Production Methods: In industrial settings, copper-yttrium compounds are often produced through controlled potential electrolysis and no-current diffusion saturation. These methods allow for precise control over the composition and thickness of the alloy coatings. The electrochemical reduction process is particularly useful for producing coatings with specific compositions, while no-current diffusion saturation results in thicker coatings .
Analyse Chemischer Reaktionen
Types of Reactions: Copper-yttrium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique properties of both copper and yttrium.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of copper-yttrium compounds include yttrium chloride, sodium chloride, potassium chloride, and various reducing agents. The reactions typically occur at high temperatures, often exceeding 900°C .
Major Products Formed: The major products formed from the reactions of copper-yttrium compounds include various intermetallic phases such as Cu6Y, Cu4Y, Cu2Y, and CuY. These phases exhibit different properties and are used in various applications depending on their composition and structure .
Wissenschaftliche Forschungsanwendungen
Copper-yttrium compounds have a wide range of scientific research applications due to their unique properties. In chemistry, they are used as catalysts and in the synthesis of other intermetallic compounds. In biology and medicine, copper-yttrium compounds are explored for their potential use in imaging and therapeutic applications due to their magnetic and sorption characteristics . In industry, these compounds are used to enhance the mechanical properties and temperature stability of copper-based materials .
Wirkmechanismus
The mechanism by which copper-yttrium compounds exert their effects is primarily related to their electronic structure and the interaction between copper and yttrium atoms. The compounds typically crystallize in a CsCl-type structure, which contributes to their high mechanical strength and oxidation resistance . The electronic structure of these compounds allows for unique interactions with other elements and compounds, making them valuable in various applications.
Vergleich Mit ähnlichen Verbindungen
Copper-yttrium compounds can be compared with other rare earth intermetallic compounds, such as those formed with nickel, aluminum, and boron. These compounds share similar properties, such as high-temperature stability and mechanical strength, but copper-yttrium compounds are unique in their specific electronic structure and the resulting properties . Other similar compounds include yttrium-rhodium and yttrium-barium-copper oxides, which also exhibit high-temperature superconductivity and other valuable properties .
Conclusion
Copper-yttrium compounds are valuable materials with a wide range of applications in scientific research and industry. Their unique properties, including high-temperature stability, mechanical strength, and corrosion resistance, make them suitable for various uses. The synthesis methods, chemical reactions, and mechanisms of action of these compounds contribute to their versatility and effectiveness in different fields.
Eigenschaften
CAS-Nummer |
11073-48-6 |
|---|---|
Molekularformel |
Cu7Y |
Molekulargewicht |
533.7 g/mol |
IUPAC-Name |
copper;yttrium |
InChI |
InChI=1S/7Cu.Y |
InChI-Schlüssel |
RPSBOCYMUHNTMZ-UHFFFAOYSA-N |
Kanonische SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Y] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


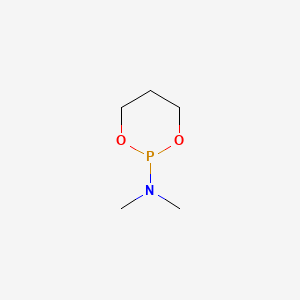

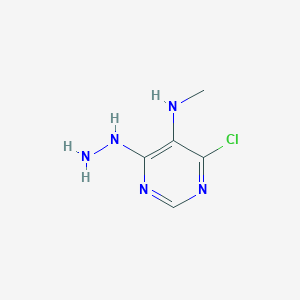



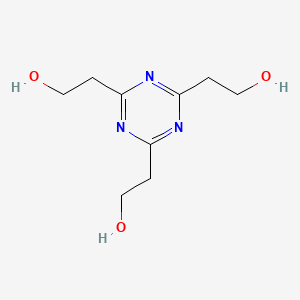


![4,4-Bis(4-{[(2-methoxyphenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14719874.png)
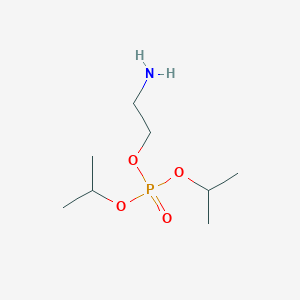
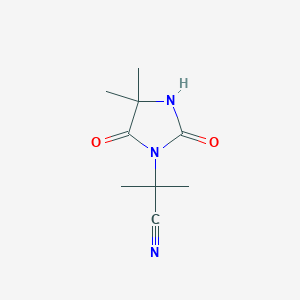
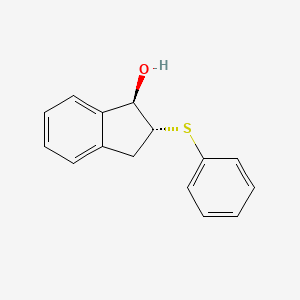
![Acetic acid;[2-(acetyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] acetate](/img/structure/B14719903.png)
